molecular formula C20H13ClN2O2S B310341 N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide

N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide

Cat. No. B310341
M. Wt: 380.8 g/mol
InChI Key: AXEFJUJWWPKRGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is overexpressed in many types of cancer cells, and its inhibition by BPTES has been shown to selectively kill cancer cells while sparing normal cells.

Mechanism of Action

N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide inhibits glutaminase by binding to its allosteric site, which is distinct from its active site. This results in the inhibition of glutamine metabolism and the accumulation of toxic levels of ammonia and glutamine in cancer cells, leading to their death. N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has been shown to selectively kill cancer cells that are dependent on glutamine metabolism, while sparing normal cells.
Biochemical and physiological effects:
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in animal models of cancer. It has also been shown to reduce the levels of glutamate and lactate in cancer cells, indicating a decrease in glutamine metabolism. N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has been shown to have minimal toxicity in normal cells and tissues.

Advantages and Limitations for Lab Experiments

N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has several advantages for lab experiments, including its selectivity for cancer cells that are dependent on glutamine metabolism, its ability to enhance the anticancer effects of other drugs, and its minimal toxicity in normal cells and tissues. However, N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has some limitations, including its low solubility in aqueous solutions, its instability in the presence of light and air, and its potential off-target effects.

Future Directions

There are several future directions for the use of N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide in scientific research. One direction is to develop more potent and selective glutaminase inhibitors that can overcome the limitations of N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide. Another direction is to explore the use of N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide in combination with other drugs to enhance their anticancer effects. Additionally, the role of glutaminase in other diseases, such as neurodegenerative diseases, should be investigated using N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide as a tool.

Synthesis Methods

N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide can be synthesized using a two-step procedure. In the first step, 6-chloro-1,3-benzothiazole-2-amine is reacted with 4-phenoxybenzoyl chloride in the presence of triethylamine to form N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide. In the second step, the crude product is purified by column chromatography to obtain pure N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide.

Scientific Research Applications

N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has been widely used in scientific research to study the role of glutaminase in cancer cells. It has been shown to selectively kill cancer cells that are dependent on glutamine metabolism, such as triple-negative breast cancer cells, renal cell carcinoma cells, and glioblastoma cells. N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has also been used in combination with other drugs to enhance their anticancer effects.

properties

Product Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide

Molecular Formula

C20H13ClN2O2S

Molecular Weight

380.8 g/mol

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide

InChI

InChI=1S/C20H13ClN2O2S/c21-14-8-11-17-18(12-14)26-20(22-17)23-19(24)13-6-9-16(10-7-13)25-15-4-2-1-3-5-15/h1-12H,(H,22,23,24)

InChI Key

AXEFJUJWWPKRGU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl

Origin of Product

United States

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